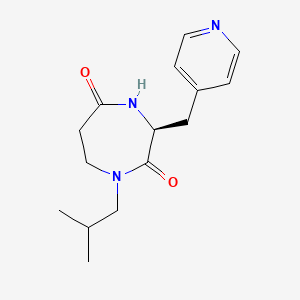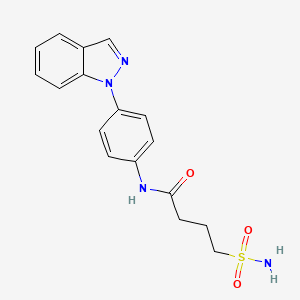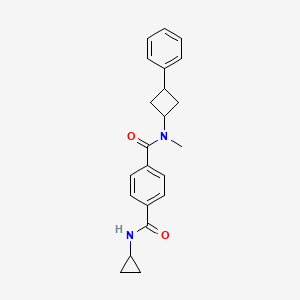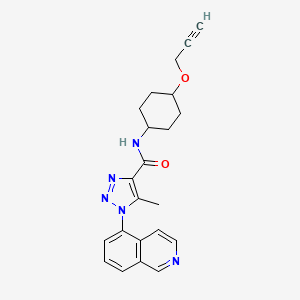
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione is a chemical compound that belongs to the class of diazepanes. It is commonly known as Ro 15-4513 and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Ro 15-4513 binds to the benzodiazepine site on the GABA-A receptor with high affinity, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines on the receptor. This leads to a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It can cause an increase in the release of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic effects. It can also cause a decrease in the release of serotonin, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. It is also relatively stable and can be easily synthesized in the lab.
However, Ro 15-4513 also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over a longer period of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Ro 15-4513. One area of interest is the role of the GABA-A receptor in addiction and substance abuse. Ro 15-4513 has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for addiction.
Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor. Ro 15-4513 has provided valuable insights into the function of this receptor, and further research in this area could lead to the development of more selective and effective compounds for the treatment of neurological and psychiatric disorders.
In conclusion, Ro 15-4513 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and has been used to investigate the role of this receptor in various neurological and psychiatric disorders. While Ro 15-4513 has some limitations for lab experiments, it has provided valuable insights into the function of the GABA-A receptor and has the potential to lead to the development of new treatments for addiction and other disorders.
Méthodes De Synthèse
Ro 15-4513 can be synthesized by reacting 4-pyridinemethanol with 2-methylpropylamine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium hydride and carbon dioxide to yield Ro 15-4513.
Applications De Recherche Scientifique
Ro 15-4513 has been used as a tool to study the function of the GABA-A receptor in the brain. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and can be used to block the effects of benzodiazepines on this receptor. This allows researchers to investigate the role of the GABA-A receptor in various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)10-18-8-5-14(19)17-13(15(18)20)9-12-3-6-16-7-4-12/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPOBJBJWVREU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=O)NC(C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC(=O)N[C@H](C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)

![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)

